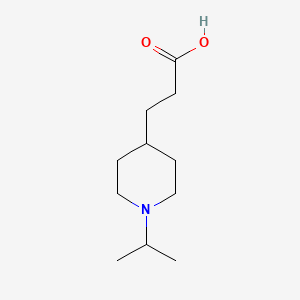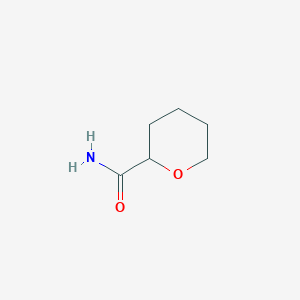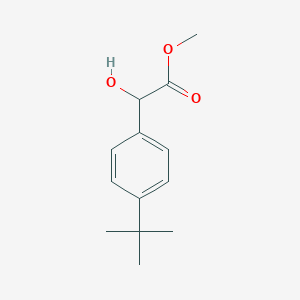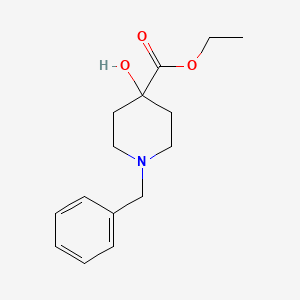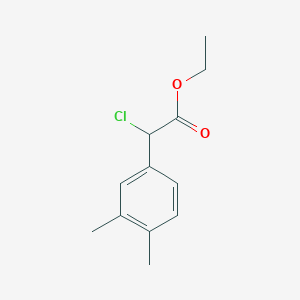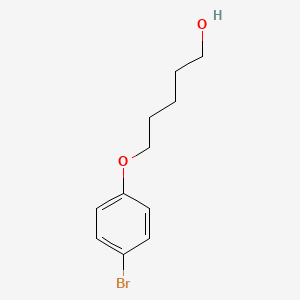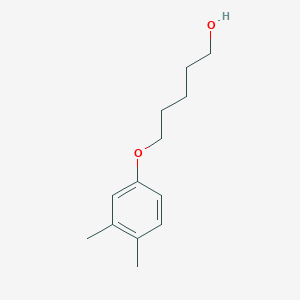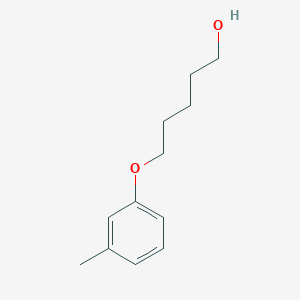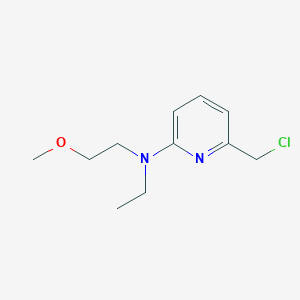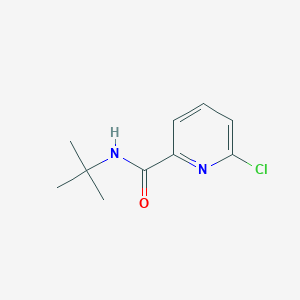![molecular formula C12H12N2O B7865981 4-[(3-Methylpyridin-2-yl)oxy]aniline](/img/structure/B7865981.png)
4-[(3-Methylpyridin-2-yl)oxy]aniline
説明
4-[(3-Methylpyridin-2-yl)oxy]aniline is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a benzenamine group linked to a 3-methyl-2-pyridinyl group through an oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylpyridin-2-yl)oxy]aniline typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 3-methyl-2-pyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 4-position.
Nucleophilic Substitution: The halogenated pyridine is then reacted with a suitable nucleophile, such as a phenoxide ion, to form the desired 4-[(3-methyl-2-pyridinyl)oxy] intermediate.
Amination: The intermediate is further reacted with an amine source, such as ammonia or an amine derivative, to introduce the benzenamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzenamine or pyridinyl rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxides or quinones.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with substituted functional groups.
科学的研究の応用
4-[(3-Methylpyridin-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(3-Methylpyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
- 4-[(3-methyl-2-pyridinyl)oxy]benzoic acid
- 4-[(3-methyl-2-pyridinyl)oxy]benzaldehyde
- 4-[(3-methyl-2-pyridinyl)oxy]benzylamine
Comparison: 4-[(3-Methylpyridin-2-yl)oxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(3-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSGZRXHZPNXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
